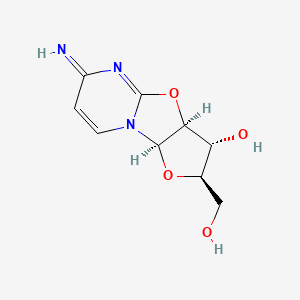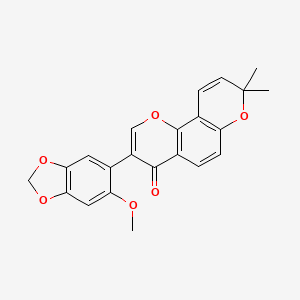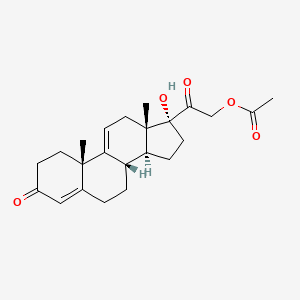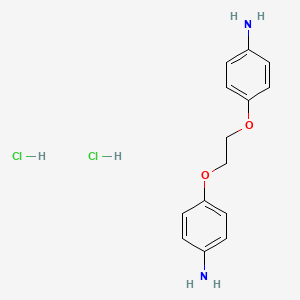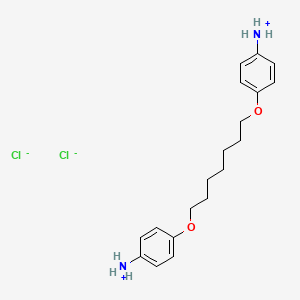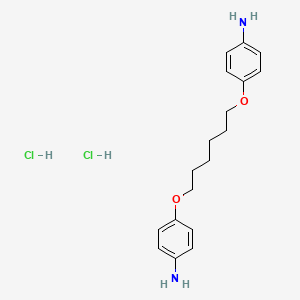
Bortezomib-pinanediol
Descripción general
Descripción
Bortezomib-pinanediol is a proteasome inhibitor and a prodrug of Bortezomib . It is used for research purposes . Bortezomib, the active form of this prodrug, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma .
Molecular Structure Analysis
Bortezomib-pinanediol has a molecular formula of C29H39BN4O4 and an average mass of 518.455 Da . It contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds .
Chemical Reactions Analysis
Bortezomib, the active form of Bortezomib-pinanediol, undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . Certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib .
Physical And Chemical Properties Analysis
Bortezomib-pinanediol has a high molecular weight of 518.455 Da . In a neutral or alkaline solution, the dissociated Bortezomib can undergo esterification with 1-2 or 1-3 adjacent diol groups, resulting in the formation of pH-sensitive boronic acid ester bonds .
Aplicaciones Científicas De Investigación
Treatment of Triple Negative Breast Cancer
Bortezomib-pinanediol (BP) has been used in the targeted treatment of triple negative breast cancer . A micellar nanoformulation of lipophilized bortezomib has been reported to achieve significantly enhanced drug loading, prolonged circulation time, improved tolerability, and targeted treatment of this type of cancer .
Improved Tolerability and Drug Loading
The micellar nanoformulation of BP achieves significantly enhanced drug loading and improved tolerability . This means that it can carry more of the drug and is less likely to cause adverse reactions, making it a promising candidate for cancer treatment.
Prolonged Circulation Time
BP has a prolonged circulation time, which means it stays in the bloodstream for a longer period . This allows it to have a greater chance of reaching and acting on cancer cells.
Treatment of Malignant Tumors
Bortezomib (BTZ), from which BP is derived, is the first proteasome inhibitor approved for the treatment of malignant tumors . It binds to the amino acid residues of the 26S proteasome, causing the death of tumor cells .
Treatment of Mantle Cell Lymphoma and Multiple Myeloma
BTZ, and by extension BP, plays an irreplaceable role in the treatment of mantle cell lymphoma and multiple myeloma . Its use in the treatment of other hematological cancers and solid tumors has also been investigated in numerous clinical trials and preclinical studies .
Development of New Bortezomib Derivatives
BP is a derivative of BTZ. The development of new BTZ derivatives, like BP, that retain the ability to reduce cell survival but with less reduction of proteasome activity than BTZ, is an active area of research . This could potentially lead to more effective and less toxic cancer treatments in the future.
Mecanismo De Acción
Target of Action
Bortezomib-Pinanediol primarily targets the 26S proteasome , a protein complex responsible for the degradation of ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in the regulation of key cellular processes, including cell cycle progression, apoptosis, and protein quality control .
Mode of Action
Bortezomib-Pinanediol, a dipeptide boronic acid derivative, acts as a proteasome inhibitor . It binds to the catalytic site of the 26S proteasome with high affinity and specificity . This binding leads to the reversible inhibition of the 26S proteasome, disrupting the degradation of ubiquitinated proteins . As a result, it induces cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of the 26S proteasome by Bortezomib-Pinanediol affects multiple biochemical pathways. One significant effect is the accumulation of misfolded proteins, which initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes promoting cell survival . Additionally, Bortezomib-Pinanediol induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .
Pharmacokinetics
Studies on bortezomib, the parent compound, reveal a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .
Result of Action
The action of Bortezomib-Pinanediol results in significant molecular and cellular effects. The inhibition of the 26S proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis . In cancer cells, this can lead to the effective treatment of multiple myeloma and mantle cell non-Hodgkin’s lymphoma .
Action Environment
The efficacy and stability of Bortezomib-Pinanediol can be influenced by various environmental factors. For instance, the presence of certain cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, the nanoformulation of lipophilized Bortezomib has been shown to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment of triple-negative breast cancer .
Safety and Hazards
Direcciones Futuras
Bortezomib-pinanediol, as a prodrug of Bortezomib, could potentially be used in targeted tumor chemotherapy . Research is ongoing to improve its therapeutic efficacy, including the development of Bortezomib-based nanoformulations . These nanoformulations aim to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment for specific types of cancer .
Propiedades
IUPAC Name |
N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSTPSWJFWZHP-GQABWHEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bortezomib-pinanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






